3-Fluoro-4-hydrazinocarbonylphenylboronic acid
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Overview
Description
3-Fluoro-4-hydrazinocarbonylphenylboronic acid: is a boronic acid derivative with the chemical formula C7H8BFN2O3 . It is a white powder with a melting point of 190-195 °C and is highly soluble in organic solvents such as dimethyl sulfoxide, dimethylformamide, and tetrahydrofuran. This compound is primarily used for research purposes and is not intended for human therapeutic applications or veterinary use.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-hydrazinocarbonylphenylboronic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-fluorophenylboronic acid.
Hydrazine Addition: Hydrazine is added to the 3-fluorophenylboronic acid under controlled conditions to form the hydrazinocarbonyl derivative.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products:
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted phenylboronic acid derivatives.
Scientific Research Applications
3-Fluoro-4-hydrazinocarbonylphenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzyme-catalyzed reactions and in fluorescence-based assays.
Biology: Utilized in the synthesis of compounds that act as leukotriene B4 receptor agonists.
Industry: Employed in the synthesis of liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls by palladium-catalyzed cross-couplings.
Mechanism of Action
The mechanism of action for 3-Fluoro-4-hydrazinocarbonylphenylboronic acid involves its role as a boronic acid derivative. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, making them useful in various chemical reactions and biological assays. The specific molecular targets and pathways involved depend on the context of its use, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
- 3-Fluorophenylboronic acid
- 4-Hydrazinocarbonylphenylboronic acid
- 3-Fluoro-4-(hydrazinecarbonyl)benzeneboronic acid
Comparison: 3-Fluoro-4-hydrazinocarbonylphenylboronic acid is unique due to the presence of both a fluorine atom and a hydrazinocarbonyl group on the phenyl ring. This combination imparts distinct chemical properties, such as increased reactivity in nucleophilic substitution reactions and potential for forming hydrogen bonds, which can be advantageous in various research applications.
Properties
IUPAC Name |
[3-fluoro-4-(hydrazinecarbonyl)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFN2O3/c9-6-3-4(8(13)14)1-2-5(6)7(12)11-10/h1-3,13-14H,10H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIPNGLGNVCWCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)NN)F)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395468 |
Source
|
Record name | [3-Fluoro-4-(hydrazinecarbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00395468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.96 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850568-06-8 |
Source
|
Record name | 4-Borono-2-fluorobenzoic acid 1-hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=850568-06-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-Fluoro-4-(hydrazinecarbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00395468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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